molecular formula C14H9BrN2O B14251845 Quinazoline, 6-bromo-4-phenyl-, 3-oxide CAS No. 251639-76-6

Quinazoline, 6-bromo-4-phenyl-, 3-oxide

Cat. No.: B14251845
CAS No.: 251639-76-6
M. Wt: 301.14 g/mol
InChI Key: DJSHCIQPEYHZQN-UHFFFAOYSA-N
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Description

Quinazoline, 6-bromo-4-phenyl-, 3-oxide is a derivative of quinazoline, a heterocyclic compound containing two nitrogen atoms in its structure. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinazoline, 6-bromo-4-phenyl-, 3-oxide typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 2-aminobenzamide with bromobenzene under oxidative conditions to form the quinazoline core, followed by oxidation to introduce the 3-oxide functionality .

Industrial Production Methods

Industrial production methods for quinazoline derivatives often involve large-scale cyclocondensation reactions using metal catalysts or phase-transfer catalysis to enhance yield and efficiency . These methods are optimized for scalability and cost-effectiveness, ensuring the production of high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

Quinazoline, 6-bromo-4-phenyl-, 3-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, each with potentially unique biological activities and applications .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazoline derivatives such as:

Uniqueness

Quinazoline, 6-bromo-4-phenyl-, 3-oxide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. This compound’s specific substitution pattern allows for targeted interactions with biological molecules, making it a valuable candidate for drug development and other applications .

Properties

CAS No.

251639-76-6

Molecular Formula

C14H9BrN2O

Molecular Weight

301.14 g/mol

IUPAC Name

6-bromo-3-oxido-4-phenylquinazolin-3-ium

InChI

InChI=1S/C14H9BrN2O/c15-11-6-7-13-12(8-11)14(17(18)9-16-13)10-4-2-1-3-5-10/h1-9H

InChI Key

DJSHCIQPEYHZQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=[N+](C=NC3=C2C=C(C=C3)Br)[O-]

Origin of Product

United States

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